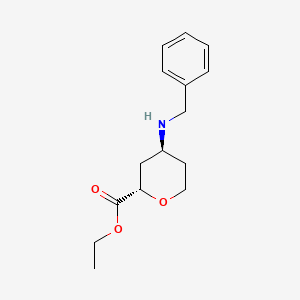
Ethyl trans-4-(benzylamino)tetrahydropyran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl trans-4-(benzylamino)tetrahydropyran-2-carboxylate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
One common method is the hetero-Diels–Alder reaction, which forms the tetrahydropyran ring . The benzylamino group can be introduced through reductive amination or nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反应分析
Types of Reactions
Ethyl trans-4-(benzylamino)tetrahydropyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzylamino group or reduce any double bonds present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alkane derivatives.
科学研究应用
Ethyl trans-4-(benzylamino)tetrahydropyran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl trans-4-(benzylamino)tetrahydropyran-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with active sites, while the tetrahydropyran ring provides structural stability. These interactions can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the benzylamino and carboxylate groups.
Dihydropyran: Contains a similar ring structure but with one double bond, making it more reactive.
Neopeltolide: A marine natural product with a tetrahydropyran ring, known for its potent biological activity.
Uniqueness
Ethyl trans-4-(benzylamino)tetrahydropyran-2-carboxylate is unique due to the presence of both the benzylamino and carboxylate groups, which confer specific chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications.
属性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC 名称 |
ethyl (2S,4S)-4-(benzylamino)oxane-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-2-18-15(17)14-10-13(8-9-19-14)16-11-12-6-4-3-5-7-12/h3-7,13-14,16H,2,8-11H2,1H3/t13-,14-/m0/s1 |
InChI 键 |
NTIWNUBYKJENME-KBPBESRZSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1C[C@H](CCO1)NCC2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)C1CC(CCO1)NCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)


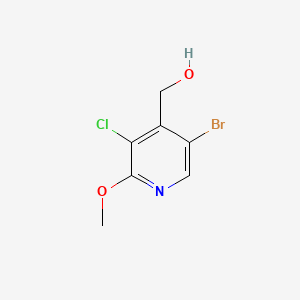

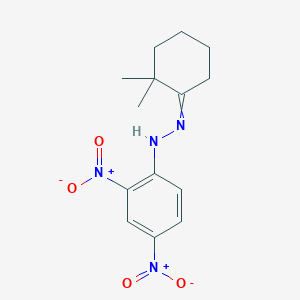
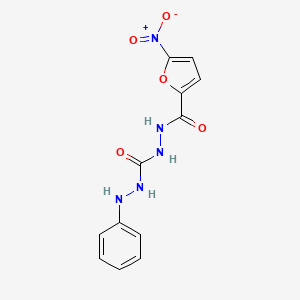
![4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate](/img/structure/B14017060.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14017067.png)

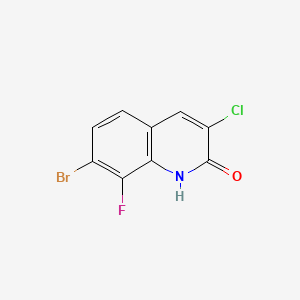
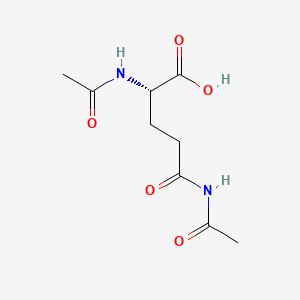
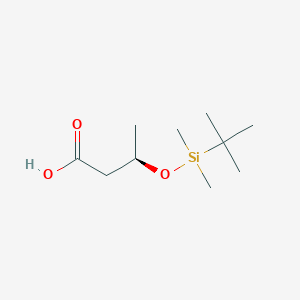
![1-Oxa-9-azaspiro[5.5]undecan-3-ol](/img/structure/B14017092.png)
